2-Hydrazino-nicotinic acid chemical properties and structure
2-Hydrazino-nicotinic acid chemical properties and structure
An In-Depth Technical Guide to 2-Hydrazino-nicotinic Acid: Chemical Properties, Structure, and Applications for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-nicotinic acid, a structural isomer of the widely utilized 6-hydrazinonicotinic acid (HYNIC), is a heterocyclic organic compound with significant potential in medicinal and coordination chemistry. This guide provides a comprehensive analysis of its core chemical properties, structural features, including critical tautomeric forms, synthesis, and applications. By synthesizing data from direct studies and robust analogues, this document offers field-proven insights into its utility as a bifunctional chelator and a versatile synthetic building block, enabling researchers to leverage its unique characteristics in drug development and molecular imaging.
Introduction: The Strategic Importance of the Hydrazinonicotinoyl Scaffold
The pyridine ring, substituted with both a carboxylic acid and a hydrazine moiety, represents a powerful and versatile scaffold in medicinal chemistry. The hydrazine group is a potent nucleophile and a reactive handle for forming stable hydrazone linkages, while the carboxylic acid allows for amide bond formation, crucial for bioconjugation. The pyridine nitrogen introduces unique electronic properties and serves as a coordination site for metal ions.
While the 6-hydrazino isomer (6-HYNIC) is extensively documented as a premier bifunctional chelator for radiolabeling biomolecules with Technetium-99m (⁹⁹ᵐTc), its 2-hydrazino counterpart, 2-Hydrazino-nicotinic acid (hereafter referred to as 2-HNA), offers a distinct stereoelectronic profile.[1][2] Understanding the nuanced differences and similarities between these isomers is critical for the rational design of novel therapeutic and diagnostic agents. This guide delves into the foundational chemistry of 2-HNA to provide researchers with the authoritative grounding required for its application.
Molecular Structure and Isomerism
Core Structure and Identification
2-Hydrazino-nicotinic acid is a derivative of pyridine with a hydrazine group at the C2 position and a carboxylic acid group at the C3 position.
| Property | Value | Source |
| Chemical Name | 2-Hydrazino-nicotinic Acid | - |
| Synonyms | 2-HYNIC, 2-hydrazinylpyridine-3-carboxylic acid | [1] |
| Molecular Formula | C₆H₇N₃O₂ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| CAS Number | 435342-14-6 (for hydrochloride salt) | |
| InChI Key (HCl Salt) | DRHWFYLEQVYZLA-UHFFFAOYSA-N |
The Critical Role of Tautomerism
A pivotal feature of 2-substituted pyridines with heteroatom functional groups is their existence in tautomeric equilibria. For 2-HNA, this manifests as an equilibrium between the hydrazino-pyridine form and the hydrazono-dihydropyridinone form.
Causality and Field Insights: While direct crystallographic data for 2-HNA is not widely published, extensive studies on the closely related analogue, 2-hydroxynicotinic acid, provide authoritative insight. Research has conclusively shown that in the solid state, 2-hydroxynicotinic acid exists exclusively as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, as this form is energetically more favorable.[4] This is attributed to the formation of a stable, conjugated amide-like system within the ring.
By analogy, it is highly probable that 2-HNA also favors the hydrazono-dihydropyridinone tautomer in the solid state and in polar solvents. This structural preference is not merely academic; it has profound implications for its reactivity, coordination chemistry, and biological interactions. The hydrazono form alters the hydrogen bonding capacity and the electronic distribution of the molecule compared to the aromatic hydrazino form. Researchers must consider this tautomerism when designing experiments, interpreting spectral data, and modeling receptor-ligand interactions.
Physicochemical and Spectroscopic Properties
Due to limited specific experimental data for 2-HNA, the properties of its structural and electronic analogue, 2-hydroxynicotinic acid, are provided as a reliable reference point.
| Property | Value (for 2-Hydroxynicotinic Acid) | Source(s) |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 258-261 °C (lit.) | [6][7][8] |
| Solubility | In water, solubility is moderate but increases significantly over 4- and 6-isomers in ethanol. | [9] |
| pKa | 2.40 ± 0.20 (Predicted) | [8] |
Expected Spectroscopic Signature
A definitive analysis of 2-HNA requires an understanding of its expected spectral features, accounting for its tautomeric nature.
-
¹H NMR Spectroscopy: The spectrum is expected to be complex due to the tautomeric equilibrium.
-
Aromatic Region (Hydrazino form): Three distinct signals corresponding to the protons on the pyridine ring would be expected, likely between 7.0 and 8.5 ppm.
-
Olefinic/Amide Region (Hydrazono form): Signals for the dihydropyridine ring protons would appear, potentially at different chemical shifts than the aromatic protons. The N-H protons of the hydrazine/hydrazone and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. Data from related nicotinic acid hydrazones show pyridine ring protons appearing around 8.5 ppm.[10]
-
-
Infrared (IR) Spectroscopy:
-
A strong, broad absorption between 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer.
-
Multiple peaks in the 3100-3400 cm⁻¹ region would correspond to N-H stretching vibrations of the hydrazino/hydrazono group.[11]
-
A sharp, strong peak around 1660-1700 cm⁻¹ is expected for the C=O stretch of the carboxylic acid.
-
Crucially, the presence of the hydrazono tautomer would introduce a strong amide-like C=O stretch from the dihydropyridinone ring, likely around 1640-1660 cm⁻¹.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecular ion [M+H]⁺ at m/z 154.06. Analysis by techniques like MALDI-MS may also be effective, as the related 6-HYNIC has been shown to be an excellent matrix for oligosaccharide analysis.[12]
Synthesis and Reactivity
Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and industrially viable synthesis of 2-HNA proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. The precursor, 2-chloronicotinic acid, is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent carboxylic acid group.
Experimental Protocol (Representative)
This protocol is a synthesized methodology based on established procedures for analogous compounds.[11][13] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent (e.g., ethanol or water), add an excess of hydrazine hydrate (3.0-5.0 eq). The use of a base like triethylamine or sodium carbonate is optional but may facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 3 to 24 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. If a precipitate has formed, it may be the product.
-
Reduce the solvent volume under reduced pressure.
-
Carefully acidify the solution with dilute HCl to a pH of ~6-7. The product is often least soluble near its isoelectric point and should precipitate.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the crude product with cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove unreacted starting material and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
Key Reactivity
-
Hydrazone Formation: The terminal -NH₂ of the hydrazine moiety is a strong nucleophile that readily condenses with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental to its use in bioconjugation and the synthesis of bioactive molecules.[11][14]
-
Acylation: The hydrazine group can be acylated by activated esters or acid chlorides, allowing for the introduction of protecting groups or other functionalities.
-
Amide Coupling: The carboxylic acid group can be activated (e.g., with EDC/NHS) to form amide bonds with primary or secondary amines, enabling conjugation to peptides, proteins, or other biomolecules.
Applications in Research and Drug Development
Bifunctional Chelator for Radiometals
The primary application space for hydrazinonicotinic acids is in radiopharmaceutical chemistry. The molecule acts as a bifunctional chelator: one functional group (the carboxylic acid) covalently attaches to a biomolecule (e.g., a peptide or antibody), while the hydrazino and pyridine nitrogen atoms coordinate a diagnostic or therapeutic radionuclide.
Expertise & Field-Proven Insights: A key study directly compared the technetium-binding properties of 2-HNA with the conventional 6-HYNIC.[1][2] The investigation, using LC-MS, revealed that the coordination chemistry of 2-HNA with technetium closely mirrors that of 6-HYNIC. Both isomers act as bidentate ligands, requiring co-ligands like EDDA or tricine to satisfy the metal's coordination sphere.[15][16] The study concluded that no discernible advantages in labeling efficiency or isomerism were observed for 2-HNA over 6-HYNIC in this context.[1] This is a critical finding, suggesting that while 2-HNA is a perfectly competent chelator, it does not inherently solve the known issues of complex heterogeneity associated with the HYNIC scaffold.[1][17] Its utility may therefore lie in applications where the specific 2,3-substitution pattern offers a steric or electronic advantage for conjugation or biological recognition.
Synthon for Bioactive Hydrazones
Beyond radiometals, the hydrazinonicotinoyl scaffold is a valuable precursor for creating libraries of hydrazone derivatives. Nicotinic acid hydrazides and their resultant hydrazones have been explored for a wide range of biological activities, including:
-
Antitubercular Agents: Inspired by the frontline anti-TB drug isoniazid (a hydrazide of isonicotinic acid), various nicotinoyl hydrazones have been synthesized and tested.[11]
-
Iron Chelators: Hydrazone-based chelators are a promising class of orally effective agents for treating iron overload disorders.[18]
-
Multifunctional Agents for Neurodegenerative Disease: Recent work has shown that nicotinoyl hydrazones can act as multifunctional agents that combine metal chelation, inhibition of β-amyloid aggregation, and delivery of NAD⁺ precursors, showing promise in models of Alzheimer's disease.[14]
Safety and Handling
No specific safety data sheet (SDS) is widely available for 2-Hydrazino-nicotinic acid. However, based on data for analogous compounds like 2-hydroxynicotinic acid and other hydrazine derivatives, the following precautions are mandatory.[19][20][21]
-
Hazard Classification: Expected to be an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
Conclusion
2-Hydrazino-nicotinic acid is a valuable, albeit less-explored, isomer within the powerful hydrazinonicotinoyl family. Its chemical properties are largely governed by a critical tautomeric equilibrium that favors the non-aromatic hydrazono-dihydropyridinone form, a fact that must be integrated into any research plan. While its performance as a direct replacement for 6-HYNIC in standard ⁹⁹ᵐTc chelation may not offer significant advantages, its unique 2,3-substitution pattern makes it a compelling building block for novel therapeutics. Its true potential lies in its use as a synthon for developing new classes of hydrazone-based drugs, where the specific orientation of its functional groups can be leveraged for targeted biological activity. This guide provides the foundational knowledge and practical insights for researchers to confidently and effectively incorporate 2-HNA into advanced research programs.
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